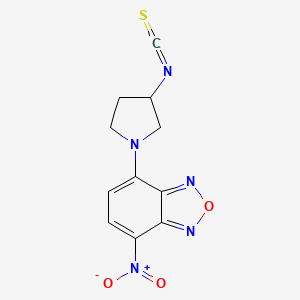
4-(3-Isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(-)-NBD-Py-NCS, also known as ®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiocyanate, is a fluorescent labeling reagent used in various scientific research fields. This compound is particularly valuable due to its ability to form stable conjugates with amines, making it useful for labeling proteins, peptides, and other biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiocyanate typically involves the reaction of ®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl chloride with pyridine-2-thiol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography.
Industrial Production Methods
Industrial production of ®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiocyanate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification process may include crystallization and recrystallization techniques to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, such as amines, to form stable thiourea derivatives.
Oxidation and Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, altering the compound’s fluorescence properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, with reactions typically carried out in organic solvents like acetonitrile or dimethylformamide at room temperature.
Oxidation and Reduction Reactions: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a palladium catalyst are used for the reduction of the nitro group.
Major Products Formed
Substitution Reactions: The major products are thiourea derivatives, which retain the fluorescent properties of the parent compound.
Oxidation and Reduction Reactions: The reduction of the nitro group results in the formation of amino derivatives, which may exhibit different fluorescence characteristics.
Applications De Recherche Scientifique
®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiocyanate is widely used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent probe for studying reaction mechanisms and kinetics.
Biology: Employed in labeling proteins, peptides, and nucleic acids for imaging and tracking within cells.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent sensors and markers for various industrial processes.
Mécanisme D'action
The mechanism of action of ®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiocyanate involves the formation of stable conjugates with amines through the thiocyanate group. This reaction results in the formation of a thiourea linkage, which retains the fluorescent properties of the parent compound. The fluorescence is due to the nitrobenz-2-oxa-1,3-diazol moiety, which absorbs light at specific wavelengths and emits light at longer wavelengths, allowing for easy detection and imaging.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl chloride: Similar in structure but lacks the thiocyanate group, making it less reactive towards amines.
®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiol: Contains a thiol group instead of a thiocyanate group, which can form disulfide bonds with other thiols.
Uniqueness
®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiocyanate is unique due to its ability to form stable thiourea linkages with amines, making it highly valuable for labeling and imaging applications. Its fluorescent properties and reactivity towards amines set it apart from other similar compounds.
Propriétés
IUPAC Name |
7-(3-isothiocyanatopyrrolidin-1-yl)-4-nitro-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3S/c17-16(18)9-2-1-8(10-11(9)14-19-13-10)15-4-3-7(5-15)12-6-20/h1-2,7H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKCHHTYBXOUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N=C=S)C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![racemic 5-methoxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin hydrochloride](/img/structure/B13401235.png)
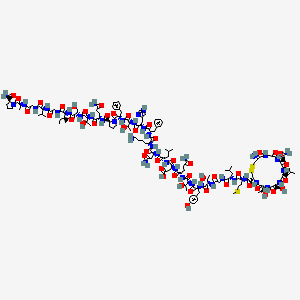
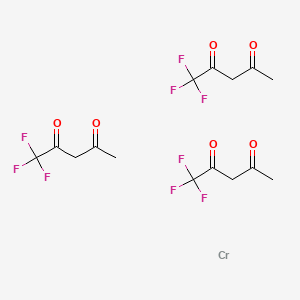
![2-Amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13401257.png)

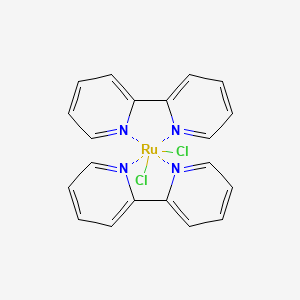
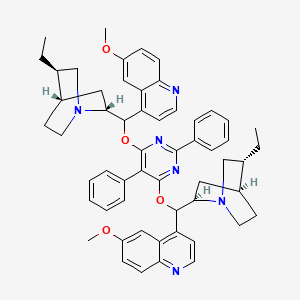
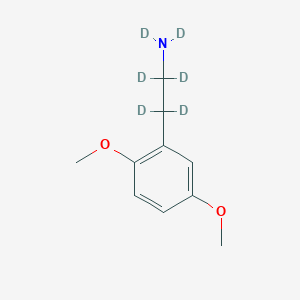

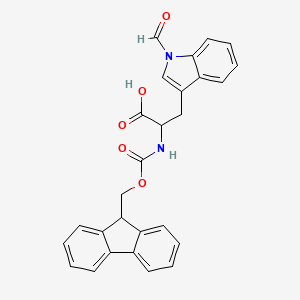
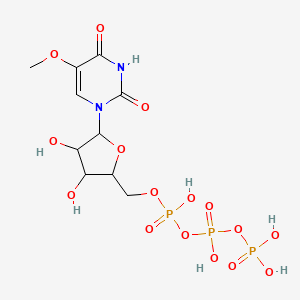
![2-(Tert-butyl)-6-chlorobenzo[D]oxazole-7-sulfonic acid](/img/structure/B13401292.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13401309.png)

